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molecular formula C13H12N2O3 B8779922 3-Quinolinecarbonitrile, 1,4-dihydro-7-(2-methoxyethoxy)-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-7-(2-methoxyethoxy)-4-oxo-

Cat. No. B8779922
M. Wt: 244.25 g/mol
InChI Key: SFDZUJYVIBHPBB-UHFFFAOYSA-N
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Patent
US06780996B2

Procedure details

A mixture of sodium hydride (500 mg, 12.5 mmol) and 7-fluoro-4-hydroxyquinoline-3-carbonitrile (1.30 g, 6.9 mmol) in 2-methoxyethanol (30 mL) is heated at reflux overnight. Additional sodium hydride (250 mg, 6.25 mmol) is added and the reaction mixture is heated at reflux overnight. Additional sodium hydride (250 mg, 6.25 mmol) is added and the reaction mixture is heated at reflux for 8 hours. The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and saturated sodium bicarbonate. The basic layer is acidified with aqueous HCl and the resultant solid is collected by filtration to provide 1.05 g of 7-(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a white solid, mp>250° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:13]=[C:12]2[C:7]([C:8]([OH:16])=[C:9]([C:14]#[N:15])[CH:10]=[N:11]2)=[CH:6][CH:5]=1.[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:17][O:18][CH2:19][CH2:20][O:21][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[C:9]([C:14]#[N:15])=[CH:10][NH:11]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC=C2C(=C(C=NC2=C1)C#N)O
Name
Quantity
30 mL
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
the resultant solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C2C(C(=CNC2=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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